

Quantitative analysis of Brønsted acidity in Hexafluoroantimonic acid solutions

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Compound of Interest

Compound Name: Hexafluoroantimonic acid

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An Objective Guide to the Brønsted Acidity of **Hexafluoroantimonic Acid** Solutions for Researchers, Scientists, and Drug Development Professionals.

Hexafluoroantimonic acid (HSbF_6) stands as one of the most potent superacids, exhibiting a Brønsted acidity far exceeding that of conventional mineral acids. Its exceptional proton-donating capability makes it a subject of significant interest in various chemical applications, including catalysis, organic synthesis, and materials science. This guide provides a quantitative comparison of the Brønsted acidity of **Hexafluoroantimonic acid** with other superacids, supported by experimental data and detailed methodologies.

Quantitative Comparison of Superacid Acidity

The acidity of superacids is measured using the Hammett acidity function (H_0), as the conventional pH scale is inadequate for these highly concentrated, non-aqueous media.^{[1][2]} The H_0 value represents an acid's ability to protonate a weak indicator base; a more negative H_0 value indicates a stronger acid.^{[3][4]} Fluoroantimonic acid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF_5), is the strongest known superacid.^[5] Its acidity can vary with the ratio of HF to SbF_5 .^[5]

The table below summarizes the Hammett acidity function values for **Hexafluoroantimonic acid** and other notable superacids, providing a clear quantitative comparison of their Brønsted acidities.

Acid	Composition	Hammett Acidity Function (H ₀)
Hexafluoroantimonic acid	HF-SbF ₅	up to -28
Magic Acid	HSO ₃ F-SbF ₅	-23
Carborane superacids	H(HCB ₁₁ X ₁₁)	≤ -18
Fluorosulfuric acid	HSO ₃ F	-15.1
Triflic acid (Trifluoromethanesulfonic acid)	CF ₃ SO ₃ H	-14.9
100% Sulfuric acid (Reference)	H ₂ SO ₄	-12.0

Note: The H₀ value for **Hexafluoroantimonic acid** can reach as low as -28, depending on the concentration of SbF₅. Some sources report values as low as -31.3.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Determination of the Hammett Acidity Function

The determination of H₀ values for superacids is a meticulous process that relies on spectrophotometric measurements of indicator bases.

Principle:

The Hammett acidity function is defined by the equation:

$$H_0 = pK_a(BH^+) + \log([B]/[BH^+])$$

where pK_a(BH⁺) is the acid dissociation constant of the protonated indicator base (BH⁺), and [B]/[BH⁺] is the molar concentration ratio of the unprotonated (B) to the protonated (BH⁺) form of the indicator.[\[2\]](#)

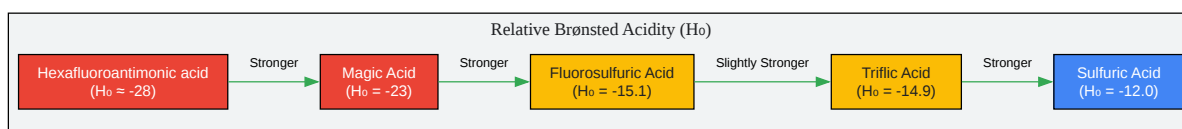
Experimental Procedure:

- Selection of Indicator Base: A series of weak bases with known pK_a(BH⁺) values, typically aromatic amines like nitroanilines, are chosen.[\[1\]](#)[\[4\]](#)

- **Sample Preparation:** A solution of the chosen indicator base is prepared in the superacid medium under investigation.
- **Spectrophotometric Measurement:** The ultraviolet-visible (UV-vis) absorption spectrum of the solution is recorded.
- **Determination of $[B]/[BH^+]$ Ratio:** The ratio of the unprotonated to the protonated form of the indicator is determined from the UV-vis spectrum by measuring the absorbance at wavelengths corresponding to the maximum absorption of each species.
- **Calculation of H_0 :** The H_0 value is then calculated using the Hammett equation.

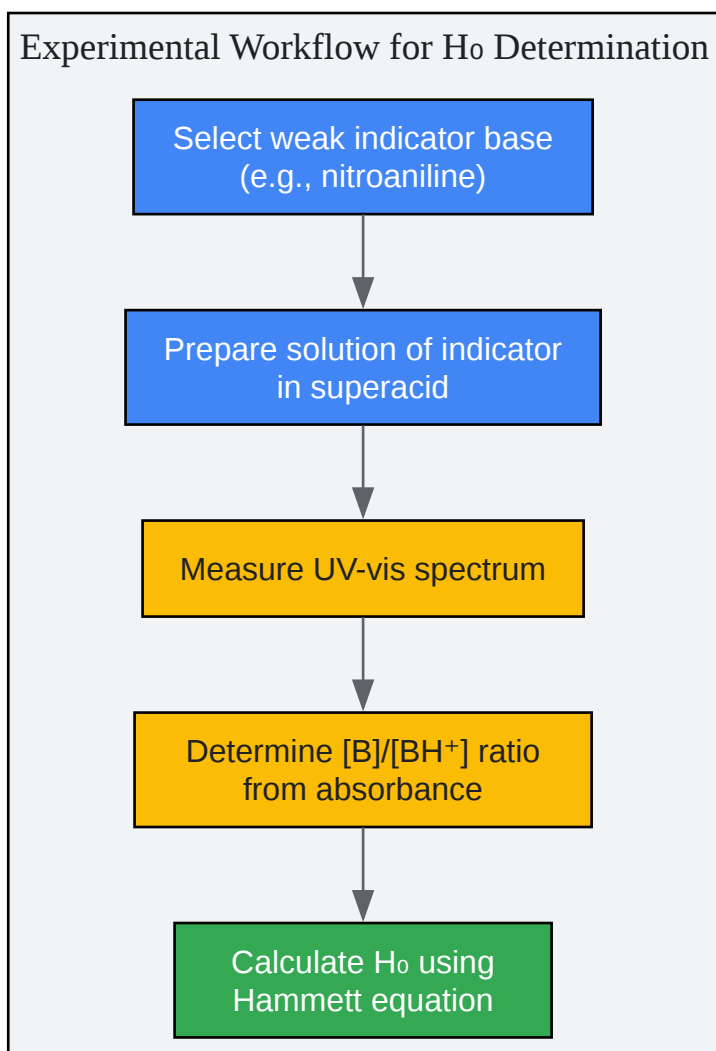
Visualizing Acidity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the logical relationship of Brønsted acidity and the experimental workflow for its determination.



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Caption: Comparative Brønsted acidity of superacids.



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Caption: Workflow for Hammett acidity function determination.

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